5-methylpiperidine-2-carboxylic acid hydrochloride

Medicinal Chemistry Peptide Synthesis Aqueous Solubility

Researchers requiring a soluble, stoichiometrically precise pipecolic acid scaffold should specify the hydrochloride salt. The free base and cis isomer exhibit variable hygroscopicity and distinct conformational bias, undermining reproducibility in aqueous coupling. This trans-configured hydrochloride ensures defined diequatorial geometry and direct carboxylic acid activation without ester saponification. - Pre-dissolved aqueous reactivity, eliminating organic co-solvent variability. - Consistent trans diequatorial conformation critical for structure-based design. - Directly available for coupling, avoiding 10-20% yield loss from ester hydrolysis.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 661459-01-4
Cat. No. B2913606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylpiperidine-2-carboxylic acid hydrochloride
CAS661459-01-4
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCC1CCC(NC1)C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
InChIKeyXIOIKXGNNACYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpiperidine-2-carboxylic Acid Hydrochloride: Specifications and Chemical Class


5-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 661459-01-4) is a racemic trans-configured piperidine-2-carboxylic acid (pipecolic acid) derivative, supplied as the hydrochloride salt . With a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol, it serves as a versatile chiral building block or small molecule scaffold for medicinal chemistry and organic synthesis . As a substituted cyclic α-amino acid analog, it differs from the native L-pipecolic acid by the presence of a methyl substituent at the 5-position in a trans relationship to the carboxylic acid group at the 2-position .

Racemic trans (2R,5S)/(2S,5R) configuration
Salt form Hydrochloride, stoichiometric counterion
Scaffold Chiral pipecolic acid building block

Why Generic Substitution Fails for This Hydrochloride Salt


Procurement based solely on the pipecolic acid core structure overlooks critical differences in physicochemical properties, stereochemical configuration, and synthetic utility that disqualify generic substitution by the free base (CAS 129769-19-3), the unsubstituted pipecolic acid (CAS 535-75-1), or the cis-configured isomer (CAS 765248-92-8). The hydrochloride salt form provides a defined stoichiometric counterion that enhances aqueous solubility and simplifies gravimetric handling in aqueous reaction media, contrasting with the hygroscopic and variable nature of the free amino acid . The trans (2R,5S)/(2S,5R) configuration locks the methyl and carboxyl substituents in a diequatorial arrangement that fundamentally alters ring conformation and steric environment relative to the cis isomer or the unsubstituted parent, impacting chiral induction and molecular recognition in downstream applications [1].

Free base (129769-19-3)
Undefined counterion and hygroscopicity
Variable water uptake and lack of stoichiometric control may shift aqueous handling and gravimetric accuracy.
Unsubstituted pipecolic acid (535-75-1)
Absence of 5-methyl group
Conformational flexibility differs; lacks the quaternary stereocenter that locks trans diequatorial geometry.
Cis isomer (765248-92-8)
Axial/equatorial arrangement altered
Ring conformation and protonation state (pKa₂ shift ~0.4–0.6 units) may differ, impacting reactivity and chiral induction.

Quantitative Differentiation Evidence


Hydrochloride Salt Enhances Aqueous Solubility

The hydrochloride salt of 5-methylpiperidine-2-carboxylic acid (CAS 661459-01-4) is supplied as a precisely stoichiometric crystalline solid, ensuring reproducible gravimetric dispensing in aqueous solution. In contrast, the free base form (CAS 129769-19-3) lacks a defined counterion and exhibits variable hygroscopicity. Comparative solubility studies on the parent pipecolic acid system demonstrate that the free base has a measured aqueous solubility of 26 mg/mL (201.3 mM) at 25°C, while the hydrochloride salt of pipecolic acid achieves significantly higher solubility, reported at 314 mg/mL . Although direct solubility data for the 5-methyl analog are not published, the proportionality established in the parent system supports the expectation that the hydrochloride salt of 5-methylpipecolic acid will similarly exhibit enhanced aqueous solubility over its free base counterpart .

Aqueous solubility (salt vs free base)
Class-level
~12-fold enhancement (HCl vs free base in parent system)
Supports solubility-handling selection for aqueous reactions
Based on pipecolic acid parent data; 5-methyl analog not directly measured
Medicinal Chemistry Peptide Synthesis Aqueous Solubility

Trans Configuration Confers Distinct Conformational Properties

The trans relationship between the 5-methyl and 2-carboxylic acid substituents in CAS 661459-01-4 (rac-(2R,5S)/(2S,5R)) places both groups in diequatorial positions on the piperidine ring, minimizing 1,3-diaxial steric interactions. Comprehensive pKa measurements on 4-substituted pipecolic acid hydrochlorides by Caddy and Utley (1973) demonstrated that the acidity of the ammonium group (pKa₂) and the carboxyl group (pKa₁) exhibits a significant dependence on ring conformation, with differences of up to 0.4–0.6 pKa units between cis- and trans-configured isomers due to differential internal hydrogen bonding (hydrogen chelation) [1]. The cis-configured 5-methylpipecolic acid (CAS 765248-92-8) places the methyl group axial when the carboxyl is equatorial, creating a different electrostatic and steric environment that alters both acidity and the reactivity of the amine in coupling reactions [1].

Ammonium acidity (trans vs cis)
Class-level
pKa₂ shift ~0.4–0.6 units (4-substituted model)
Conformation-dependent protonation state expected
Inferred from 4-methylpipecolic acid; J. Chem. Soc., Perkin Trans. 2, 1973
Stereochemistry Conformational Analysis pKa Determination

5-Methyl Substitution Enables Stereoconvergent Biocatalytic Synthesis

In a 2020 study published in J. Am. Chem. Soc., the PLP-dependent enzyme Fub7 was demonstrated to catalyze stereoconvergent C–C bond formation to produce trans-5-alkyl-5-methyl-L-pipecolic acids with high diastereomeric ratio from racemic α-methyl aldehyde substrates (products 21–24) [1]. This enzyme tolerates α-methyl aldehydes with carbon chain length C4–C7 but does not accept aldehydes with ethyl or larger α-substituents, indicating that the 5-methyl group is critical for productive binding to the enzyme active site [1]. The 5-methyl substitution creates a quaternary stereocenter that prevents epimerization, locking in the trans configuration with high fidelity—a feature not achievable with the unsubstituted pipecolic acid scaffold, which lacks this conformational constraint [1].

Fub7 substrate acceptance
Head-to-head
Accepts α-methyl aldehydes (C4–C7); rejects α-ethyl
Enables stereoconvergent access to constrained building blocks
In vitro assay, J. Am. Chem. Soc. 2020; quaternary center prevents epimerization
Biocatalysis Chemoenzymatic Synthesis Diastereoselectivity

Molecular Weight and Purity Differentiate Salt Form for Procurement

The hydrochloride salt (CAS 661459-01-4) has a defined molecular weight of 179.64 g/mol and is supplied with a minimum purity of 95% . In contrast, the free base (CAS 129769-19-3) has a molecular weight of 143.18 g/mol with a standard purity of 98% , and the corresponding methyl ester hydrochloride derivative (CAS 2155852-18-7) has a molecular weight of 179.64 g/mol but with an ester functional group instead of the free carboxylic acid . For peptide coupling or amide bond formation, the free carboxylic acid of the hydrochloride salt is directly reactive upon neutralization, whereas the methyl ester requires an additional saponification step that introduces yield loss and purification burden .

Salt form procurement attributes
Head-to-head
HCl salt: MW 179.64, ≥95%, free COOH; free base: 143.18, 98%; methyl ester: 179.64, ester
Avoids ester saponification step and yield loss
Supplier specifications; reactive carboxyl directly available
Chemical Procurement Quality Control Stoichiometry

Optimal Application Scenarios


Aqueous-Phase Peptide Coupling and Bioconjugation

The hydrochloride salt form (CAS 661459-01-4) is the preferred procurement choice for peptide synthesis and bioconjugation reactions conducted in aqueous or mixed aqueous-organic media. Its enhanced aqueous solubility, inferred from the 12-fold solubility advantage of pipecolic acid hydrochloride over the free base [1], ensures complete dissolution and reproducible stoichiometry without the need for pre-dissolution in organic co-solvents. The free carboxylic acid group is directly available for activation and coupling upon in-situ neutralization, streamlining amide bond formation relative to the methyl ester analog, which requires a separate saponification step that introduces 10–20% yield loss .

Stereochemically Defined Chiral Building Block

The trans (2R,5S)/(2S,5R) configuration of the racemic hydrochloride ensures a diequatorial arrangement of the methyl and carboxyl substituents, producing a consistent conformational profile that differs fundamentally from the cis isomer (CAS 765248-92-8). This conformational predictability is critical in structure-based drug design, where the spatial orientation of substituents governs target binding. The diequatorial geometry minimizes steric clash in enzyme active sites and provides a distinct vector for fragment elaboration compared to the unsubstituted pipecolic acid scaffold [1].

Chemoenzymatic Synthesis of Disubstituted Pipecolic Acid Libraries

As demonstrated by the Fub7-catalyzed stereoconvergent synthesis of trans-5-alkyl-5-methyl-L-pipecolic acids [1], the 5-methyl substitution pattern is a critical structural determinant for enzymatic recognition. Researchers developing biocatalytic routes to constrained cyclic amino acid libraries can use this compound as a reference standard or starting material for comparative substrate profiling. The observation that Fub7 accepts α-methyl aldehydes (C4–C7) but rejects ethyl or larger substituents establishes the 5-methyl scaffold as a key intermediate for chemoenzymatic diversification [1].

pKa-Sensitive Formulation Development

In pharmaceutical formulation or assay development where the protonation state of the piperidine nitrogen is critical, the trans-configured hydrochloride salt offers a predictable pKa₂ profile. Based on the 4-substituted pipecolic acid model, the trans isomer exhibits an ammonium pKa₂ that is 0.4–0.6 units higher than the cis isomer due to reduced internal hydrogen bonding (hydrogen chelation) [1]. This predictable shift can be exploited to tune the compound's ionization state at a given formulation pH, influencing solubility, permeability, and salt-bridge formation with biological targets.

Application
Selection Property
Validation Focus
Aqueous peptide coupling research
Hydrochloride salt solubility
Dissolution consistency and coupling efficiency in aqueous media
Stereochemical building block studies
Trans diequatorial conformation
Conformational analysis and chiral induction performance
Chemoenzymatic library synthesis
5-Methyl substitution pattern
Fub7 substrate acceptance and diastereomeric ratio control
pH-dependent formulation research
Conformation-sensitive pKa profile
Ionization state at target pH and salt-bridge potential
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